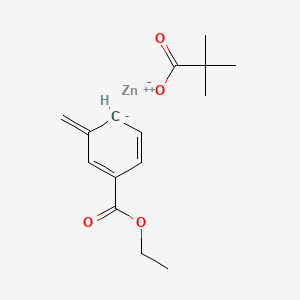
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate” is a complex organic molecule that combines zinc with organic ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate typically involves the reaction of zinc salts with the corresponding organic acids and esters. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or catalyst in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules. Its zinc component can play a role in enzyme activity and protein interactions.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Zinc-containing compounds are known for their antimicrobial and anti-inflammatory effects, which could be relevant in drug development.
Industry
In industry, the compound may be used in the production of materials with specific properties. For example, it could be used in the synthesis of polymers or as an additive in coatings and paints.
作用机制
The mechanism by which zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The zinc ion can coordinate with various functional groups, influencing the activity of enzymes and altering biochemical pathways.
相似化合物的比较
Similar Compounds
Zinc acetate: Another zinc-containing compound with applications in medicine and industry.
Zinc propionate: Similar in structure but with different organic ligands.
Ethyl cyclohexane carboxylate: Shares a similar ester functional group but lacks the zinc component.
Uniqueness
What sets zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate apart is its unique combination of zinc with specific organic ligands, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C15H20O4Zn |
|---|---|
分子量 |
329.7 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylpropanoate;ethyl 3-methylidenecyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H11O2.C5H10O2.Zn/c1-3-12-10(11)9-6-4-5-8(2)7-9;1-5(2,3)4(6)7;/h4-7H,2-3H2,1H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
QOMPJJLHAMAZBO-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC(=C)[CH-]C=C1.CC(C)(C)C(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


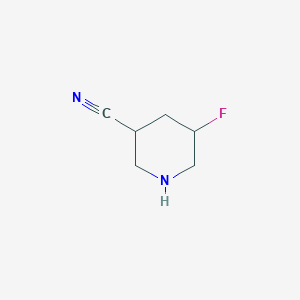
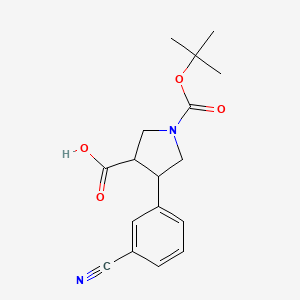
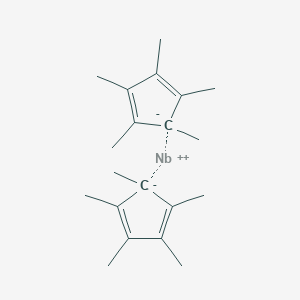

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
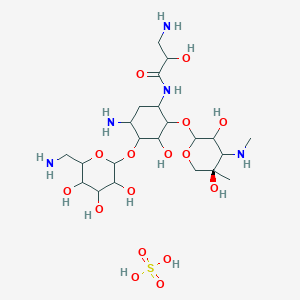
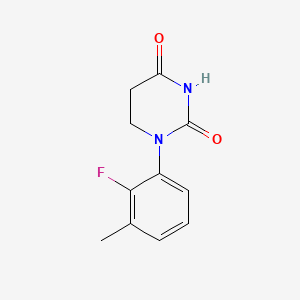
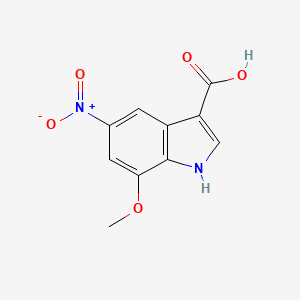
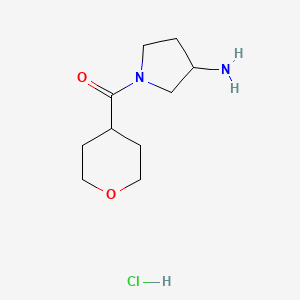
![2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14781523.png)
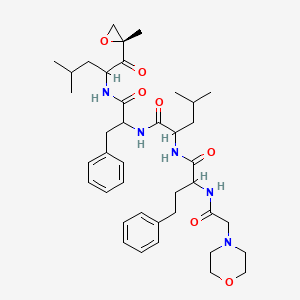
![4-Pyridinecarboxamide, N-[4-methyl-3-[[[6-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-3-pyridinyl]carbonyl]amino]phenyl]-2-(4-morpholinyl)-](/img/structure/B14781529.png)
![2-Amino-1-[3-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781535.png)
![tert-butyl N-[5-[3-nitro-4-(oxolan-2-ylmethylamino)phenyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14781536.png)
